molecular formula C15H22N2O2 B5698391 ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate

ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate

Cat. No. B5698391
M. Wt: 262.35 g/mol
InChI Key: DOTVTMNPLOUBJG-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate, also known as MEPH, is a synthetic compound that belongs to the class of piperidine-based cathinones. It is a psychoactive substance that has been used for recreational purposes and is known to produce stimulant effects similar to those of amphetamines. In recent years, MEPH has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular levels. This results in a stimulant effect on the central nervous system, leading to increased alertness, focus, and euphoria. The exact mechanism of action is still being studied, but it is believed to involve the binding of ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate to the transporters and blocking their reuptake function.
Biochemical and Physiological Effects:
ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has been found to have various biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal and euphoria. It also increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory effects. It has been found to have potential neurotoxic effects, particularly on dopamine neurons in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Its mechanism of action is well understood, making it a valuable tool for studying the role of neurotransmitters in various physiological and behavioral processes. However, it also has several limitations, including its potential neurotoxic effects, which may limit its use in certain experiments. It also has a high potential for abuse, which may raise ethical concerns in its use.

Future Directions

There are several future directions for research on ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate. One area of interest is its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. It may also have potential applications in the treatment of substance use disorders, particularly those involving amphetamines. Another area of interest is its potential as a research tool for studying the role of dopamine, norepinephrine, and serotonin in various physiological and behavioral processes. Further research is needed to fully understand the potential benefits and risks of ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate and its applications in various scientific fields.

Synthesis Methods

Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting compound with 3-methylphenylamine. The final product is purified through recrystallization to obtain ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate in its pure form.

Scientific Research Applications

Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has been studied for its potential applications in various scientific fields, including pharmacology, toxicology, and neuroscience. It has been found to interact with the monoamine transporters in the brain, leading to the release of dopamine, norepinephrine, and serotonin. This mechanism of action has made it a valuable tool for studying the role of these neurotransmitters in various physiological and behavioral processes.

properties

IUPAC Name

ethyl 4-(3-methylanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)17-9-7-13(8-10-17)16-14-6-4-5-12(2)11-14/h4-6,11,13,16H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTVTMNPLOUBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate

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